molecular formula C20H20N4O2 B2595602 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-62-9

2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2595602
CAS No.: 941960-62-9
M. Wt: 348.406
InChI Key: AGXJTVFCMZLRPL-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound belonging to the class of triazine derivatives. Triazines are nitrogen-containing heterocycles that have significant applications in various fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves a series of domino annulation reactions. These reactions are efficient and can be performed in one pot, utilizing easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes . The reaction conditions are generally mild, allowing for high yields and the formation of potentially biologically active derivatives .

Industrial Production Methods

Industrial production methods for triazine derivatives often involve Friedel-Crafts polymerization reactions. For example, a covalent triazine-based framework can be prepared using commercially available materials like 2,4,6-trichloro-1,3,5-triazine and tetraphenylthiophene in the presence of AlCl3 as a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine salts, ketones, aldehydes, and alkynes. The reactions are typically carried out under mild conditions, which help in preserving the integrity of the compound and achieving high yields .

Major Products Formed

The major products formed from these reactions are various substituted triazine derivatives, which can have significant biological and chemical activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and triazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

8-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-3-7-16(8-4-14)13-24-19(26)18(25)23-12-11-22(20(23)21-24)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXJTVFCMZLRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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